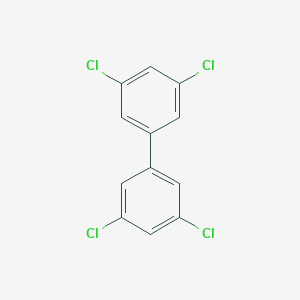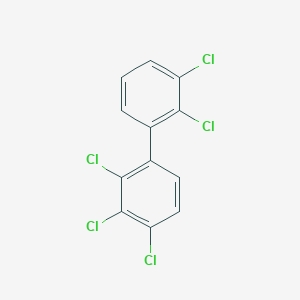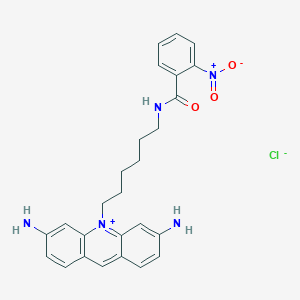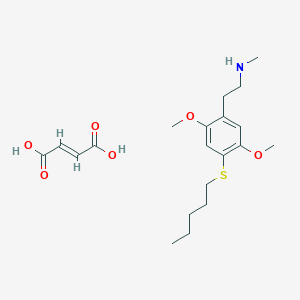
N-Methyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate, commonly known as 2C-T-7, is a psychedelic drug that belongs to the family of phenethylamines. It was first synthesized in 1981 by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-T-7 has gained popularity in the scientific research community due to its unique biochemical and physiological effects.
作用机制
The mechanism of action of 2C-T-7 is not fully understood, but it is believed to act as a partial agonist at the serotonin 2A receptor. This receptor is involved in several physiological processes, including mood regulation, perception, and cognition. The activation of this receptor by 2C-T-7 results in altered sensory perception, hallucinations, and changes in mood and behavior.
生化和生理效应
The biochemical and physiological effects of 2C-T-7 are similar to other psychedelic drugs. It induces altered sensory perception, including visual and auditory hallucinations, changes in mood and behavior, and altered perception of time and space. It also has the potential to induce profound spiritual experiences and enhance creativity. However, 2C-T-7 can also have adverse effects, including anxiety, paranoia, and psychosis.
实验室实验的优点和局限性
2C-T-7 has several advantages for lab experiments. It has a high affinity for the serotonin 2A receptor, which makes it useful for investigating the role of this receptor in various physiological processes. It also has potential therapeutic applications for treating Parkinson's disease. However, 2C-T-7 is a Schedule I controlled substance in the United States, which makes it difficult to obtain for scientific research. It also has potential adverse effects, including anxiety, paranoia, and psychosis, which must be taken into consideration when designing experiments.
未来方向
There are several future directions for research related to 2C-T-7. One area of interest is investigating the potential therapeutic applications of 2C-T-7 for treating Parkinson's disease. Another area of interest is investigating the role of the serotonin 2A receptor in various physiological processes, including mood regulation, perception, and cognition. Additionally, more research is needed to understand the long-term effects of 2C-T-7 use and its potential adverse effects. Further research is also needed to investigate the potential of 2C-T-7 as a tool for enhancing creativity and inducing spiritual experiences.
合成方法
The synthesis of 2C-T-7 involves several steps. The starting material is 2,5-dimethoxybenzaldehyde, which is converted to 2,5-dimethoxyphenethylamine by reacting it with nitroethane and reducing it with sodium borohydride. The resulting compound is then converted to 2-(2,5-dimethoxyphenyl)ethylamine by reacting it with paraformaldehyde and formic acid. The final step involves the addition of pentylthiol to the amine group of 2-(2,5-dimethoxyphenyl)ethylamine to form N-Methyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine. This compound is then reacted with maleic acid to form the maleate salt.
科学研究应用
2C-T-7 has been used in several scientific research studies to investigate its effects on the central nervous system. One study showed that 2C-T-7 has a high affinity for the serotonin 2A receptor, which is responsible for the hallucinogenic effects of the drug. Another study demonstrated that 2C-T-7 induces a dose-dependent increase in extracellular dopamine levels in the striatum of rats, which suggests that it may have potential therapeutic applications for treating Parkinson's disease.
属性
CAS 编号 |
129658-13-5 |
|---|---|
产品名称 |
N-Methyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate |
分子式 |
C20H31NO6S |
分子量 |
413.5 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;2-(2,5-dimethoxy-4-pentylsulfanylphenyl)-N-methylethanamine |
InChI |
InChI=1S/C16H27NO2S.C4H4O4/c1-5-6-7-10-20-16-12-14(18-3)13(8-9-17-2)11-15(16)19-4;5-3(6)1-2-4(7)8/h11-12,17H,5-10H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
XWIXDAQCAHECQM-WLHGVMLRSA-N |
手性 SMILES |
CCCCCSC1=C(C=C(C(=C1)OC)CCNC)OC.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCCSC1=C(C=C(C(=C1)OC)CCNC)OC.C(=CC(=O)O)C(=O)O |
规范 SMILES |
CCCCCSC1=C(C=C(C(=C1)OC)CCNC)OC.C(=CC(=O)O)C(=O)O |
同义词 |
Benzeneethanamine, 2,5-dimethoxy-N-methyl-4-(pentylthio)-, (Z)-2-buten edioate (1:1) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(E)-1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-yl] acetate](/img/structure/B165788.png)
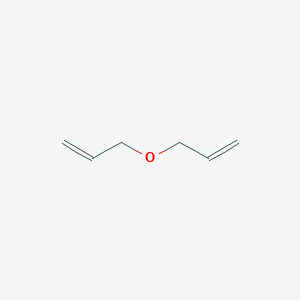
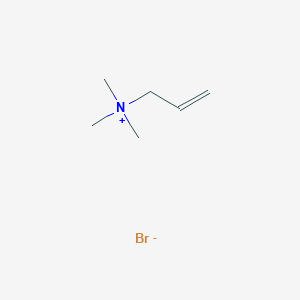
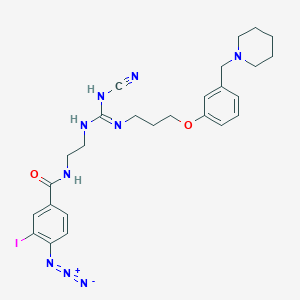
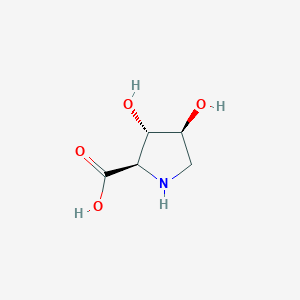
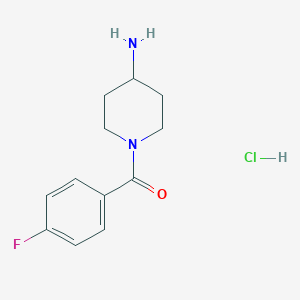
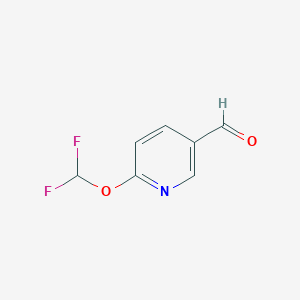
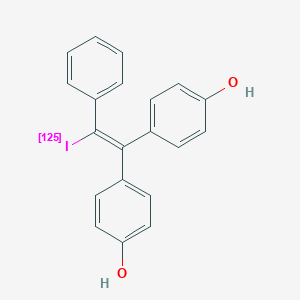
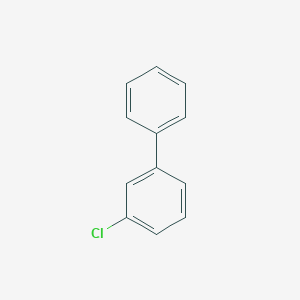
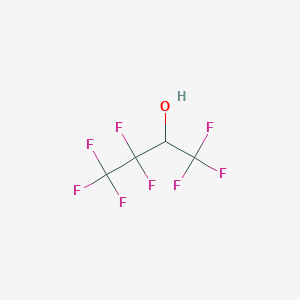
![2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid](/img/structure/B165805.png)
